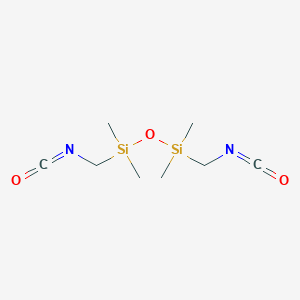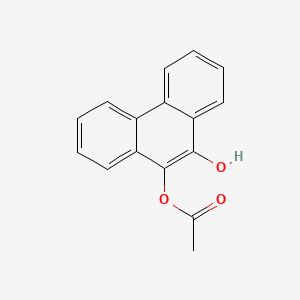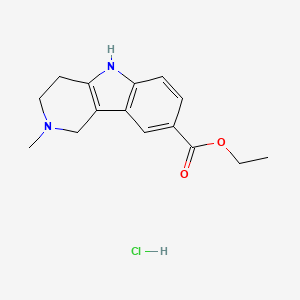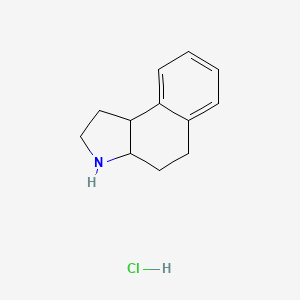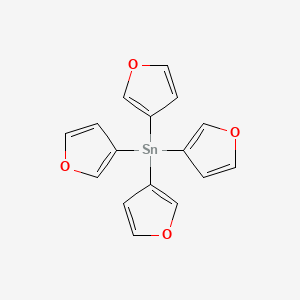
Tetra(furan-3-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(furan-3-yl)stannane is an organotin compound characterized by the presence of four furan-3-yl groups attached to a central tin atom. This compound is of significant interest in organic and organometallic chemistry due to its unique structural and chemical properties. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts distinct reactivity to the compound, making it valuable in various chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(furan-3-yl)stannane typically involves the Stille coupling reaction, a well-known method for forming carbon-carbon bonds. This reaction employs a stannane (organotin compound) and an organic halide or pseudohalide in the presence of a palladium catalyst. For this compound, the reaction can be represented as follows:
4Furan-3-yl halide+SnCl4Pd catalystthis compound+4HCl
The reaction conditions typically involve the use of a palladium catalyst such as Pd(PPh3)4, and the reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up. This includes the use of continuous flow reactors and more efficient palladium catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Tetra(furan-3-yl)stannane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-3-yl oxides.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used.
Major Products:
Oxidation: Furan-3-yl oxides.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Tetra(furan-3-yl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism by which Tetra(furan-3-yl)stannane exerts its effects is primarily through its ability to participate in various chemical reactions. The furan rings provide sites for electrophilic and nucleophilic attacks, while the central tin atom can coordinate with other molecules, facilitating catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Tetra(furan-2-yl)stannane: Similar structure but with furan rings attached at the 2-position.
Tetra(thiophene-3-yl)stannane: Contains thiophene rings instead of furan rings, offering different electronic properties.
Tetra(pyrrole-3-yl)stannane: Features pyrrole rings, which have nitrogen atoms in the ring structure.
Uniqueness: Tetra(furan-3-yl)stannane is unique due to the specific positioning of the furan rings at the 3-position, which influences its reactivity and the types of reactions it can undergo. The presence of oxygen in the furan rings also imparts different electronic properties compared to sulfur in thiophene or nitrogen in pyrrole, making it distinct in its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
34291-86-6 |
|---|---|
Molekularformel |
C16H12O4Sn |
Molekulargewicht |
387.0 g/mol |
IUPAC-Name |
tetrakis(furan-3-yl)stannane |
InChI |
InChI=1S/4C4H3O.Sn/c4*1-2-4-5-3-1;/h4*1,3-4H; |
InChI-Schlüssel |
XXGBRKOMGZOXTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1[Sn](C2=COC=C2)(C3=COC=C3)C4=COC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


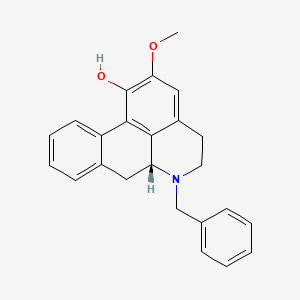
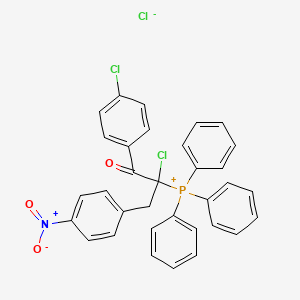
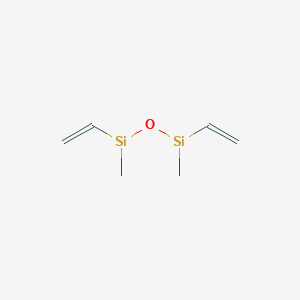
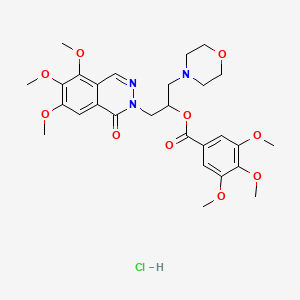

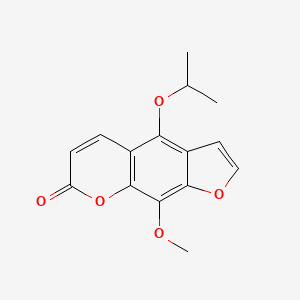
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
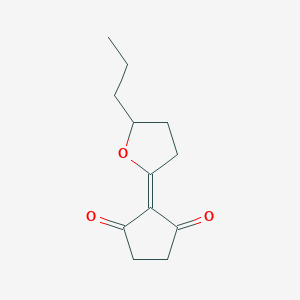
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
